molecular formula C10H13FO B13296819 3-(2-Fluorophenyl)butan-2-ol

3-(2-Fluorophenyl)butan-2-ol

Cat. No.: B13296819
M. Wt: 168.21 g/mol
InChI Key: KOHFXJRSJQZXIB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is a secondary alcohol with a fluorophenyl group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (e.g., 2-fluorobenzaldehyde) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biocatalysis using enzymes or microorganisms may be employed to produce chiral intermediates with high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(2-Fluorophenyl)butan-2-one or 3-(2-Fluorophenyl)butanoic acid.

    Reduction: Formation of 3-(2-Fluorophenyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)butan-2-ol
  • 3-(2-Bromophenyl)butan-2-ol
  • 3-(2-Methylphenyl)butan-2-ol

Uniqueness

3-(2-Fluorophenyl)butan-2-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

3-(2-fluorophenyl)butan-2-ol

InChI

InChI=1S/C10H13FO/c1-7(8(2)12)9-5-3-4-6-10(9)11/h3-8,12H,1-2H3

InChI Key

KOHFXJRSJQZXIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)C(C)O

Origin of Product

United States

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